(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Description

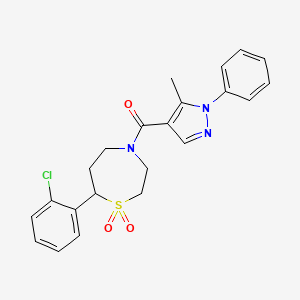

The compound "(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone" is a structurally complex molecule featuring:

- A 2-chlorophenyl substituent at the 7-position of the thiazepane ring, a moiety commonly associated with bioactivity in agrochemicals and pharmaceuticals (e.g., acifluorfen and triticonazole in ).

- A 5-methyl-1-phenyl-1H-pyrazol-4-yl group linked via a methanone bridge, a structural motif observed in synthetic intermediates and bioactive molecules (e.g., ).

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3S/c1-16-19(15-24-26(16)17-7-3-2-4-8-17)22(27)25-12-11-21(30(28,29)14-13-25)18-9-5-6-10-20(18)23/h2-10,15,21H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPPOCJPEVSYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule notable for its complex structure and potential biological applications. It belongs to the class of thiazepane derivatives, which are recognized for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 395.9 g/mol. Its structure includes:

- A thiazepane ring

- A dioxido group

- A pyrazole moiety

These structural features contribute to its pharmacological properties and potential interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with specific receptors or enzymes in biological systems. The presence of the 2-chlorophenyl and pyrazol groups suggests potential activity in various pathways:

- Antimicrobial Activity : Thiazepane derivatives have shown promise against bacterial strains due to their ability to disrupt cell wall synthesis.

- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Antimicrobial Activity | Disruption of bacterial cell wall synthesis |

| Anticancer Activity | Induction of apoptosis and cell cycle arrest |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Biological Activity Studies

Recent studies have evaluated the biological activity of thiazepane derivatives similar to the compound . These studies often utilize structure-activity relationship (SAR) analyses to predict pharmacological effects based on molecular structure.

Case Study 1: Anticancer Effects

A study investigated the anticancer effects of thiazepane derivatives, revealing that modifications in substituents significantly influenced cytotoxicity against various cancer cell lines. The study highlighted that compounds with halogenated phenyl groups exhibited enhanced activity due to increased lipophilicity and receptor binding affinity.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thiazepane derivatives, demonstrating effectiveness against Gram-positive bacteria. The study concluded that the presence of electron-withdrawing groups like chlorine enhances antimicrobial potency.

Computational Studies

In silico studies using molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may effectively bind to targets involved in cancer proliferation and microbial resistance mechanisms.

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that thiazepane derivatives exhibit moderate toxicity, necessitating further investigation into their safety in vivo.

Scientific Research Applications

Structural Characteristics

This compound features:

- A thiazepane ring , known for its diverse biological activities.

- A dioxido group , which may influence reactivity and interactions with biological targets.

- A chlorophenyl group , potentially enhancing lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that thiazepane derivatives exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group has been linked to increased effectiveness against resistant strains. For instance, compounds similar to this one have shown significant inhibition of bacterial growth in various studies, suggesting potential use in treating infections caused by resistant pathogens.

Anticancer Properties

In vitro studies involving cancer cell lines have revealed that compounds with similar structural motifs exhibit significant cytotoxic effects. Mechanisms of action include:

- Apoptosis induction : Triggering programmed cell death in cancer cells.

- Cell cycle arrest : Preventing cancer cells from proliferating by halting their division at specific phases.

A comparative study found that thiazepane derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, indicating their potential as anticancer agents.

Anticonvulsant Activity

Some thiazepane derivatives have been evaluated for anticonvulsant properties. For example, studies have shown that modifications to the thiazepane structure can enhance efficacy against seizures. The structure-activity relationship (SAR) analysis suggests that specific substituents on the phenyl ring significantly influence anticonvulsant activity, making this compound a candidate for further exploration in epilepsy treatment.

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the compound's structure can impact its biological activity. Key insights include:

- Substituents on the phenyl ring : Alterations can enhance potency against various pathogens or cancer cells.

- Dioxido group : May enhance electron density, affecting interactions with biological macromolecules.

- Antimicrobial Efficacy : A study evaluated several thiazepane derivatives, including this compound, demonstrating significant antimicrobial activity against resistant bacterial strains. The results indicated that the chlorophenyl substitution improved efficacy compared to non-substituted analogs.

- Cytotoxicity Against Cancer Cell Lines : In a series of experiments on various cancer cell lines, compounds structurally similar to (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting promising anticancer potential.

- Anticonvulsant Studies : Research involving animal models showed that thiazepane derivatives could reduce seizure frequency and severity when administered at optimized doses. The findings highlight the importance of structural modifications in enhancing therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings:

Bioactivity Modulation: The sulfone group in the target compound may improve solubility compared to non-sulfonated thiazepanes (e.g., triticonazole’s cyclopentanol lacks this feature) . The pyrazole moiety enables π-π stacking interactions, similar to pyrazole derivatives in , which are critical for binding to enzymatic pockets .

Synthetic Pathways :

- The synthesis of the target compound likely involves coupling a preformed thiazepane-sulfone with a pyrazole-carboxylic acid, akin to the dioxane-mediated reactions described in . This contrasts with the sulfur-assisted cyclization used for thiophene-pyrazole hybrids.

Electronic and Steric Effects: Computational analysis (e.g., Multiwfn, ) could reveal the electron density distribution in the sulfone group, influencing its reactivity and noncovalent interactions (e.g., hydrogen bonding with biological targets) .

Noncovalent Interactions: The NCI (Noncovalent Interaction) index () would highlight van der Waals forces between the chlorophenyl group and hydrophobic protein pockets, as well as hydrogen bonds involving the sulfone oxygen .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Acylation : Reacting a pyrazolone intermediate (e.g., 5-methyl-1-phenyl-1H-pyrazol-4-yl) with a thiazepane-derived acyl chloride under anhydrous conditions (e.g., using AlCl₃ or BF₃ as catalysts) .

- Chlorination/Sulfonation : Introducing the 1,1-dioxido group to the thiazepane ring via sulfonation followed by oxidation (e.g., using H₂O₂ or m-CPBA) .

- Characterization : Confirm product purity via ¹H/¹³C NMR (to verify substituent positions) and GC-MS (to detect side products) .

Q. How can researchers confirm the structural configuration of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve bond angles and dihedral angles (e.g., monoclinic P21/c space group observed in similar pyrazolyl methanones) .

- Spectroscopic analysis : Compare experimental NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) with computational models (DFT or molecular docking) .

Q. What are the critical impurities or side products to monitor during synthesis?

- Methodological Answer : Common by-products include:

- Unreacted intermediates : Detectable via GC-MS retention times .

- Over-chlorinated derivatives : Identified by anomalous Cl signals in ¹³C NMR or mass shifts in LC-MS .

- Oxidation by-products : Monitor sulfone group integrity using IR spectroscopy (S=O stretches at ~1150–1300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side reactions?

- Methodological Answer :

- Temperature control : Lower reaction temperatures (0–5°C) during acylation minimize undesired Friedel-Crafts alkylation .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to balance reactivity and selectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of aromatic intermediates .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., ambiguous NOESY correlations)?

- Methodological Answer :

- Dynamic NMR experiments : Use variable-temperature NMR to distinguish conformational isomers .

- Crystallographic validation : Cross-reference NMR data with X-ray-derived torsion angles (e.g., C–Cl bond orientation in the 2-chlorophenyl group) .

Q. How can computational methods predict the compound’s bioactivity or receptor interactions?

- Methodological Answer :

- Molecular docking : Simulate binding affinity to GABAₐ receptors (common target for thiazepane derivatives) using AutoDock Vina .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants of substituents) with antibacterial activity observed in pyrazole analogs .

Q. What analytical techniques are recommended for stability studies under varying pH/temperature?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.